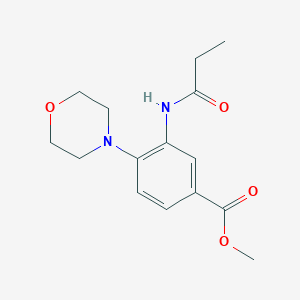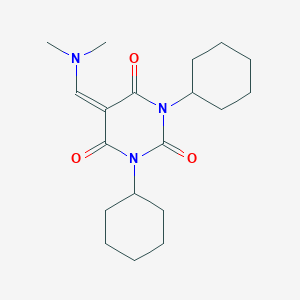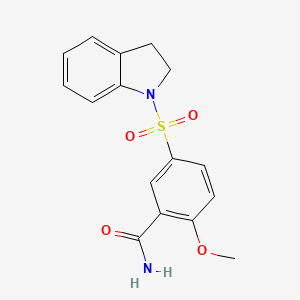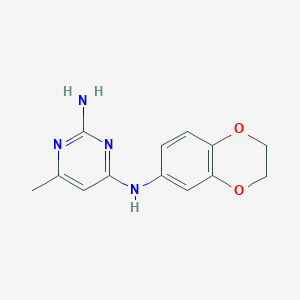
Methyl 4-(morpholin-4-yl)-3-(propanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(morpholin-4-yl)-3-(propanoylamino)benzoate is a synthetic organic compound that features a benzoate ester functional group, a morpholine ring, and a propanoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(morpholin-4-yl)-3-(propanoylamino)benzoate typically involves a multi-step process One common method starts with the nitration of methyl benzoate to introduce a nitro group at the 4-position This is followed by reduction of the nitro group to an amine, which is then acylated with propanoyl chloride to form the propanoylamino derivative
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(morpholin-4-yl)-3-(propanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the morpholine ring with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(morpholin-4-yl)-3-(propanoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Properties
IUPAC Name |
methyl 4-morpholin-4-yl-3-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-14(18)16-12-10-11(15(19)20-2)4-5-13(12)17-6-8-21-9-7-17/h4-5,10H,3,6-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXWNLTXDLIFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5386224.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5386233.png)
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxy-3-methylphenyl)methyl]propan-1-amine](/img/structure/B5386246.png)

![Ethyl 1-[4-(2-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5386252.png)
![[1-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5386258.png)

![4-(2-methoxyphenoxy)-1-[(3E)-3-pentenoyl]-4-piperidinecarboxylic acid](/img/structure/B5386276.png)
![1-(4-chlorophenyl)-3-({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)-2-propen-1-one](/img/structure/B5386280.png)
![11-(2-Methoxyphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5386284.png)
![(3S*,5S*)-1-(2-methyl-3-furoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5386294.png)
![Ethyl 1-[2-(4-prop-2-enoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5386304.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(5,6-dimethyl-4-pyrimidinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5386317.png)
